Cas no 1360967-57-2 (6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE)

6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-3-methyl-2-(trifluoromethyl)pyridine
- 6-chloro-3-methyl-2-(trifluoromethyl)pyridine(WXC00593)
- Pyridine, 6-chloro-3-methyl-2-(trifluoromethyl)-
- AKOS030238261
- 1360967-57-2
- DB-399471
- MSDVAQLGNGUHSQ-UHFFFAOYSA-N
- MFCD28501516
- W15458
- CS-0047330
- AS-66789
- SCHEMBL16274520
- 6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE
-
- MDL: MFCD28501516
- Inchi: 1S/C7H5ClF3N/c1-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3
- InChI Key: MSDVAQLGNGUHSQ-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)=NC(Cl)=CC=C1C
Computed Properties
- Exact Mass: 195.0062613g/mol
- Monoisotopic Mass: 195.0062613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 3.1
6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90791-10G |
6-chloro-3-methyl-2-(trifluoromethyl)pyridine |
1360967-57-2 | 95% | 10g |
¥ 22,473.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90791-5G |
6-chloro-3-methyl-2-(trifluoromethyl)pyridine |
1360967-57-2 | 95% | 5g |
¥ 13,483.00 | 2023-03-31 | |
eNovation Chemicals LLC | D774806-1g |
6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE |
1360967-57-2 | 95% | 1g |
$1395 | 2023-09-02 | |
Chemenu | CM467199-250mg |
6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE |
1360967-57-2 | 95%+ | 250mg |
$454 | 2023-03-27 | |
Chemenu | CM467199-1g |
6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE |
1360967-57-2 | 95%+ | 1g |
$903 | 2023-03-27 | |
eNovation Chemicals LLC | D774806-250mg |
6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE |
1360967-57-2 | 95% | 250mg |
$265 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90791-5g |
6-chloro-3-methyl-2-(trifluoromethyl)pyridine |
1360967-57-2 | 95% | 5g |
¥13484.0 | 2024-04-24 | |
Ambeed | A128407-250mg |
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine |
1360967-57-2 | 97% | 250mg |
$317.0 | 2024-04-24 | |
Ambeed | A128407-100mg |
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine |
1360967-57-2 | 97% | 100mg |
$187.0 | 2024-04-24 | |
A2B Chem LLC | AX15045-1g |
6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE |
1360967-57-2 | 95% | 1g |
$806.00 | 2024-04-20 |
6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE Related Literature
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE
Introduction to 6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE (CAS No. 1360967-57-2)
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine (CAS No. 1360967-57-2) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and agrochemical development. This compound is characterized by its unique structural features, including a chloro, methyl, and trifluoromethyl substituent on a pyridine ring. These functional groups contribute to its chemical stability and reactivity, making it an essential building block in various synthetic pathways.
The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing properties and high lipophilicity, which can significantly influence the biological activity and pharmacokinetic properties of molecules containing this moiety. The chloro and methyl substituents further enhance the compound's versatility by providing additional points of functionalization and modulating its reactivity.
In recent years, 6-chloro-3-methyl-2-(trifluoromethyl)pyridine has been extensively studied for its potential applications in the development of novel pharmaceuticals and agrochemicals. One of the key areas of research has been its use as an intermediate in the synthesis of pesticides and herbicides. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions, makes it a valuable starting material for the synthesis of complex molecules with diverse biological activities.
Pharmaceutical research has also explored the potential of 6-chloro-3-methyl-2-(trifluoromethyl)pyridine as a scaffold for drug discovery. Its structural features make it suitable for the design of small molecules that can target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit potent activity against various enzymes and receptors, making them promising candidates for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
One notable example is the use of 6-chloro-3-methyl-2-(trifluoromethyl)pyridine in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain. The trifluoromethyl group in this compound has been shown to enhance its binding affinity to serotonin transporters, thereby improving its therapeutic efficacy.
In addition to its pharmaceutical applications, 6-chloro-3-methyl-2-(trifluoromethyl)pyridine has also found use in the synthesis of agrochemicals. Its high lipophilicity and stability make it an ideal candidate for the development of pesticides that can effectively control pests while minimizing environmental impact. Recent studies have demonstrated that derivatives of this compound exhibit excellent insecticidal and fungicidal properties, making them valuable tools in crop protection.
The synthesis of 6-chloro-3-methyl-2-(trifluoromethyl)pyridine typically involves multi-step processes that include halogenation, methylation, and trifluoromethylation reactions. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound on a large scale. For example, catalytic methods using transition metals such as palladium and copper have been developed to improve yield and reduce by-products.
From a safety perspective, 6-chloro-3-methyl-2-(trifluoromethyl)pyridine is generally considered safe when handled under appropriate conditions. However, like many organic compounds, it should be stored in a well-ventilated area away from heat sources and incompatible materials. Proper personal protective equipment (PPE) should be used during handling to minimize exposure risks.
In conclusion, 6-chloro-3-methyl-2-(trifluoromethyl)pyridine (CAS No. 1360967-57-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an invaluable building block for the synthesis of complex molecules with diverse applications in pharmaceuticals and agrochemicals. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
1360967-57-2 (6-CHLORO-3-METHYL-2-(TRIFLUOROMETHYL)PYRIDINE) Related Products
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
